2-{5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Overview
Description
2-{5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of a piperazine ring and a methoxybenzoyl group further enhances its pharmacological properties.
Preparation Methods
The synthesis of 2-{5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Nitro Group: Nitration of the aromatic ring is performed using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Piperazine Ring: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced.
Addition of the Methoxybenzoyl Group: The final step involves the acylation reaction to attach the methoxybenzoyl group to the piperazine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
2-{5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Acylation: The piperazine ring can be further functionalized through acylation reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, acyl chlorides, and reducing agents like palladium on carbon (Pd/C).
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting neurological disorders due to its interaction with adrenergic receptors.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-{5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological responses. The compound’s structure allows it to bind effectively to these receptors, altering their signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target adrenergic receptors and have similar pharmacological properties.
4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile: This compound shares the methoxybenzoyl-piperazine moiety and is studied for its biological activities.
The uniqueness of 2-{5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE lies in its specific structural configuration, which provides distinct pharmacological effects and potential therapeutic applications.
Properties
IUPAC Name |
[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4/c1-35-24-9-6-21(7-10-24)27(32)29-16-14-28(15-17-29)23-8-11-25(31(33)34)26(18-23)30-13-12-20-4-2-3-5-22(20)19-30/h2-11,18H,12-17,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFMVSCZEYYZGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCC5=CC=CC=C5C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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